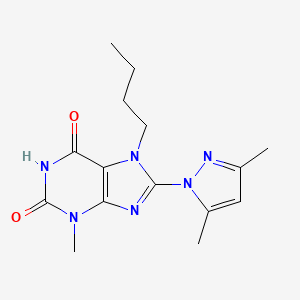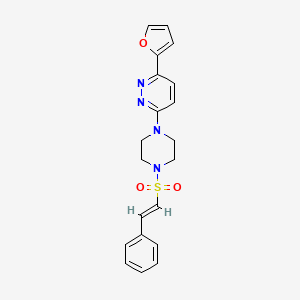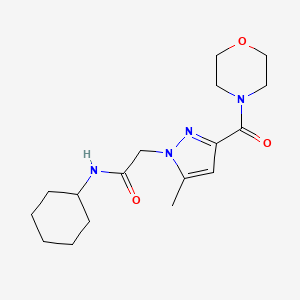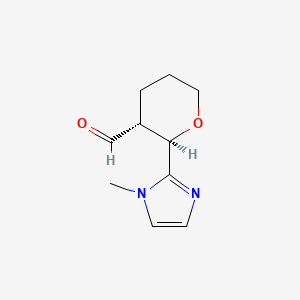![molecular formula C12H16F6NO3P B3019356 Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate CAS No. 213257-98-8](/img/structure/B3019356.png)
Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organophosphonates are a class of compounds known for their high bioactivity, which includes a variety of applications in medicinal chemistry and materials science. The compound of interest, "Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate," is not directly mentioned in the provided papers, but related compounds have been studied for their potential as anticancer agents, inhibitors, and reagents in organic synthesis .
Synthesis Analysis
The synthesis of related organophosphonates often involves multi-step reactions, including condensation and cycloaddition reactions. For instance, diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates were synthesized using a one-pot three-component condensation reaction, known as the Kabachnik-Fields reaction, in the presence of anatase TiO2 nanoparticles as a catalyst . Similarly, diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was synthesized through a 1,3-dipolar cycloaddition reaction, a process commonly referred to as "click chemistry" .
Molecular Structure Analysis
The molecular structure of organophosphonates can be complex, with various substituents influencing the geometry around the phosphorus atom. For example, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features intermolecular and intramolecular hydrogen bonding . The crystal and molecular structure of diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate was determined using X-ray diffraction, revealing a triclinic space group with specific lattice parameters .
Chemical Reactions Analysis
Organophosphonates participate in a range of chemical reactions, including difluoromethylenation, cycloaddition, and coupling reactions. Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, for instance, was used for the difluoromethylenation of ketones, providing access to structurally diverse β-hydroxy-α,α-difluorophosphonates . Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate serves as a reagent for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups with high E selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of organophosphonates are influenced by their molecular structure. The presence of halogen atoms, as seen in diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate, can affect the compound's reactivity and physical characteristics . The introduction of trifluoromethyl groups, as in the compounds synthesized in the green synthesis study, can enhance the lipophilicity and potential bioactivity of the molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate and related compounds have been explored for their synthesis and chemical properties. For instance, they react with electron-rich dienes in cycloadditions, serving as dienophiles or diene components to yield various phosphonyl-2-azabicyclo derivatives (Schrader & Steglich, 1990). Additionally, their reactions with other compounds such as 1-pyrroline 1-oxides lead to the formation of 1-azabicyclo derivatives, showcasing their versatility in organic synthesis (Black & Davis, 1976).
Applications in Polymer Chemistry
- The compound has been utilized in the synthesis of novel polymers. For example, specific derivatives like diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate have been synthesized and characterized, indicating potential applications in polymer chemistry (Fall et al., 2020).
Anticancer Research
- In the realm of medicinal chemistry, certain derivatives of diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate have shown potential as anticancer agents. For instance, specific compounds have been studied for their activity against leukemia cell lines, indicating their potential in cancer therapy (Mohammadi et al., 2019).
Propriétés
IUPAC Name |
2-diethoxyphosphoryl-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F6NO3P/c1-3-21-23(20,22-4-2)19-9-6-5-8(7-9)10(19,11(13,14)15)12(16,17)18/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYBQYTEIQEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)



![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)




